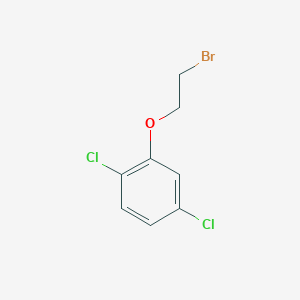

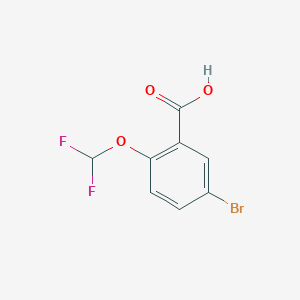

2-(2-Bromoethoxy)-1,4-dichlorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

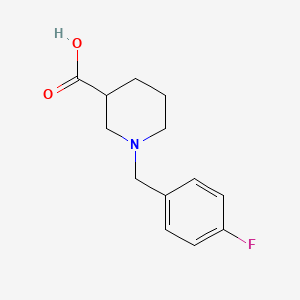

2-(2-Bromoethoxy)-1,4-dichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 2-bromo-1,4-dichlorobenzene (BDB) and other bromo- and chloro- substituted benzenes are extensively studied for their vibrational properties, molecular structure, and reactivity .

Synthesis Analysis

The synthesis of related bromo- and chloro- substituted benzene derivatives often involves multi-step reactions including bromination, chlorination, and acylation . For instance, bromo-2',4'-dichloroacetophenone was synthesized from glacial acetic acid and m-dichlorobenzene with a yield of 70% . These methods could potentially be adapted for the synthesis of 2-(2-Bromoethoxy)-1,4-dichlorobenzene by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to determine the molecular geometry of halogenated benzene derivatives . For example, the crystal structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene was solved by direct methods and refined to reveal significant molecular parameters . Similarly, DFT calculations have been used to obtain the molecular geometry of BDB, including Nuclear Magnetic Resonance (NMR) and Natural Bond Orbital (NBO) analyses .

Chemical Reactions Analysis

The reactivity of bromo- and chloro- substituted benzenes can be studied through various spectroscopic techniques and computational analyses. Local reactivity properties such as average local ionization energies (ALIE), Fukui functions, and bond dissociation energies provide insights into the chemical behavior of these molecules . Additionally, the inhibitory activity against biological targets such as isopentenylpyrophosphate transferase has been investigated, indicating potential pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical constants such as relative density, refractive index, boiling point, and melting point are essential for characterizing the physical properties of synthesized compounds . Vibrational spectroscopy, including FT-IR and FT-Raman, is used to study the vibrational modes and to estimate the frequencies of halogenated benzenes . Theoretical calculations also contribute to understanding the electronic properties, such as HOMO-LUMO energies, and the potential for nonlinear optical (NLO) applications due to the first-order hyperpolarizability .

Wissenschaftliche Forschungsanwendungen

Computational and Spectroscopic Studies : A study by Vennila et al. (2018) conducted a comprehensive computational and spectroscopic analysis of 2-bromo-1,4-dichlorobenzene (BDB), which shares structural similarity with 2-(2-Bromoethoxy)-1,4-dichlorobenzene. This research utilized Density Functional Theory (DFT) and various spectroscopic techniques to understand the molecular geometry, electronic density, and nonlinear optical properties of BDB, which could be relevant for 2-(2-Bromoethoxy)-1,4-dichlorobenzene as well (Vennila et al., 2018).

Catalytic Oxidation Studies : Krishnamoorthy et al. (2000) investigated the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides. Their findings on the activity and interaction of these oxides with dichlorobenzene derivatives could provide insights into similar reactions involving 2-(2-Bromoethoxy)-1,4-dichlorobenzene (Krishnamoorthy et al., 2000).

Metabolism of Chlorinated Benzenes : Research by Carlson and Tardiff (1976) on the metabolic impact of various chlorinated benzenes, including 1,4-dichlorobenzene, can provide a basis for understanding the biochemical interactions and potential metabolic pathways of 2-(2-Bromoethoxy)-1,4-dichlorobenzene (Carlson & Tardiff, 1976).

Photolysis and Photocatalysis : Selli et al. (2008) explored the degradation of 1,4-dichlorobenzene in water under photolysis and photocatalysis, highlighting advanced oxidation techniques. This research might be applicable to understand the behavior of 2-(2-Bromoethoxy)-1,4-dichlorobenzene under similar conditions (Selli et al., 2008).

Eigenschaften

IUPAC Name |

2-(2-bromoethoxy)-1,4-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOWYGCPBNNSHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCBr)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407050 |

Source

|

| Record name | 2-(2-Bromoethoxy)-1,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethoxy)-1,4-dichlorobenzene | |

CAS RN |

85262-50-6 |

Source

|

| Record name | 2-(2-Bromoethoxy)-1,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)